molecular formula C13H24N2O2 B2409043 Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate CAS No. 1780431-89-1

Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate

Cat. No.: B2409043
CAS No.: 1780431-89-1
M. Wt: 240.347
InChI Key: HWGVDNZBGGUGRG-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-4-6-10(15)13(14)7-8-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGVDNZBGGUGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural features make it a candidate for drug development, particularly in the modulation of neurotransmitter systems.

  • Case Study : Research indicates that derivatives of this compound may exhibit significant activity against specific receptors involved in neurological disorders, potentially leading to new treatments for conditions such as depression and anxiety .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.

  • Synthetic Routes : The synthesis typically involves the reaction of tert-butyl chloroformate with 1-aminocyclopropylamine under controlled conditions. The product can be further modified to yield derivatives with enhanced biological activity .

Biochemical Studies

This compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions. Its application in studying enzyme kinetics and inhibition provides insights into metabolic pathways.

Industrial Applications

In addition to its research applications, this compound is being explored for use in the production of specialty chemicals. Its properties make it suitable for creating materials with specific functionalities, which could have implications in various industrial sectors.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Biological Activity

Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Structural Overview

  • Molecular Formula : C13H24N2O2
  • SMILES Notation : CC(C)(C)OC(=O)N1CCCCC1C2(CC2)N
  • InChI Key : HWGVDNZBGGUGRG-UHFFFAOYSA-N

The compound features a tert-butyl group, a piperidine ring, and an aminocyclopropyl moiety that contribute to its unique chemical properties.

This compound is believed to interact with various biological targets, including enzymes and receptors. This interaction can modulate cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter degradation, potentially influencing cognitive functions.
  • Receptor Modulation : It may act as a ligand for specific receptors, affecting signaling pathways related to mood and cognition.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Studies on related piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that further exploration of this compound in cancer research is warranted.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Variations : Modifications on the piperidine or cyclopropyl rings can significantly alter potency and selectivity.
  • Hydrophobicity : The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

  • Antimicrobial Activity Study :
    • A study examining piperidine derivatives found that specific modifications led to increased activity against Staphylococcus aureus and Escherichia coli. Similar trends may be expected for this compound based on its structural characteristics.
  • Cytotoxicity Assessment :
    • Cytotoxicity assays conducted on related compounds indicated that certain derivatives had IC50 values significantly lower than those of non-cancerous cell lines, suggesting a selective action against cancer cells.
CompoundTargetIC50 (µM)Selectivity Index
Derivative ACancer Cell Line5>10
Derivative BNon-Cancer Cell Line50>5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach begins with forming the cyclopropylamine core, followed by coupling with a piperidine derivative. For example, cyclopropylamine can react with thiocyanate to generate a triazole intermediate, which is subsequently functionalized with piperidine and tert-butyl carbamate under optimized catalytic conditions . Building-block strategies, such as using pre-synthesized tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate (MW: 240.35 g/mol), are also viable for modular assembly .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or well-ventilated areas to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in a cool, dry environment, segregated from incompatible reagents like strong acids or oxidizers .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm structural features, such as the tert-butyl group (δ ~1.4 ppm for 1^1H) and piperidine ring protons (δ 1.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C13_{13}H24_{24}N2_2O2_2: 240.35 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and stereochemistry .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemistry) be resolved using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL enables precise determination of stereochemistry and bond parameters. Key steps include:

  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Optimize R-factors (<5%) by iteratively adjusting atomic displacement parameters and hydrogen bonding networks .
  • Validation : Cross-check with computational models (e.g., density functional theory) for geometric consistency.

Q. How should researchers address contradictions in reported toxicity data?

  • Methodological Answer :

  • Literature Review : Compare SDS entries (e.g., Key Organics vs. ALADDIN) to identify discrepancies in hazard classifications .
  • In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish baseline toxicity thresholds.
  • Risk Mitigation : Apply the precautionary principle—assume worst-case toxicity until validated by experimental data .

Q. What stability considerations apply under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Avoid temperatures >150°C, as decomposition may release toxic fumes (e.g., CO, NOx_x) .
  • pH Sensitivity : The tert-butyl ester is labile under acidic (pH <2) or basic (pH >10) conditions; monitor hydrolysis via LC-MS .
  • Light Exposure : Store in amber vials to prevent photodegradation of the cyclopropylamine moiety .

Q. How can substituent modifications (e.g., oxidation/reduction) be systematically analyzed?

  • Methodological Answer :

  • Oxidation : Treat with H2_2O2_2 or KMnO4_4 to convert sulfanyl groups to sulfoxides/sulfones; track changes via FT-IR (S=O stretch ~1050 cm1^{-1}) .
  • Reduction : Use NaBH4_4 or LiAlH4_4 to reduce triazole rings; characterize products using 1^1H NMR integration .
  • Substitution : React with nucleophiles (e.g., amines) in polar aprotic solvents (DMF, DMSO) under inert atmospheres .

Q. What strategies ensure high purity and assess impurities in synthesized batches?

  • Methodological Answer :

  • Chromatography : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Analytical Standards : Compare with certified reference materials (e.g., tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate) using UPLC-MS/MS .
  • Impurity Profiling : Quantify byproducts (e.g., de-esterified analogs) using GC-MS with internal standards .

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